molecular formula C9H18N2O2 B13540289 Isopropyl piperidin-3-ylcarbamate

Isopropyl piperidin-3-ylcarbamate

Cat. No.: B13540289
M. Wt: 186.25 g/mol
InChI Key: MBECHBYCMVYJDQ-UHFFFAOYSA-N
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Description

Isopropyl piperidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an isopropyl group attached to a piperidine ring, which is further linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl piperidin-3-ylcarbamate typically involves the reaction of piperidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Piperidine+Isopropyl chloroformateIsopropyl piperidin-3-ylcarbamate\text{Piperidine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} Piperidine+Isopropyl chloroformate→Isopropyl piperidin-3-ylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. Additionally, purification steps such as crystallization or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl piperidin-3-ylcarbamate can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Isopropyl piperidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which isopropyl piperidin-3-ylcarbamate exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Isopropyl piperidin-3-ylcarbamate can be compared with other carbamate compounds such as:

  • Methyl piperidin-3-ylcarbamate
  • Ethyl piperidin-3-ylcarbamate
  • Butyl piperidin-3-ylcarbamate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity for molecular targets.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

propan-2-yl N-piperidin-3-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

MBECHBYCMVYJDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCCNC1

Origin of Product

United States

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